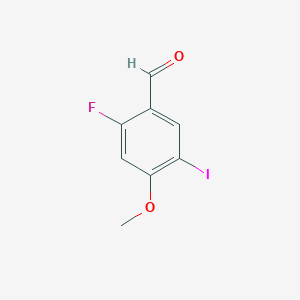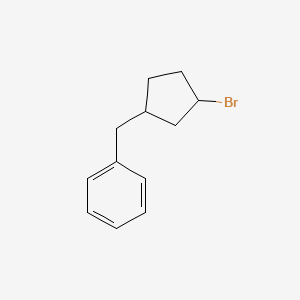![molecular formula C14H15NO4 B2536107 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 848767-17-9](/img/structure/B2536107.png)
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which includes a morpholine ring, making it a potential candidate for various scientific applications.
准备方法
The synthesis of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the morpholine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.
Synthesis of Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Morpholine Moiety: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chromenone core.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
化学反应分析
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The morpholine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction pathway but can include various substituted chromenones and morpholine derivatives.
科学研究应用
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
6-hydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
6-hydroxy-4-methyl-1-(2-morpholin-4-ylethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound also contains a morpholine ring and exhibits similar biological activities.
4-hydroxy-2-quinolones: These compounds share a similar chromenone core and are known for their diverse biological activities.
Morpholine derivatives: Various morpholine derivatives have been studied for their pharmacological properties, and this compound stands out due to its unique combination of a chromenone core and a morpholine ring.
属性
IUPAC Name |
6-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-13-12(8-11)10(7-14(17)19-13)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPJSNXLYKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2536029.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)
![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)
![3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole](/img/structure/B2536039.png)
![8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2536040.png)
![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
